N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 420.5 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. The compound is classified as a thioamide derivative, which is a class of compounds known for various biological activities.
The synthesis of N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization with thio and acetamide groups.
Methods:
Technical details about specific reaction conditions, catalysts used, and yields are often proprietary or found in specialized literature.
The molecular structure of N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide can be represented using various structural formulas:
InChI=1S/C22H20N4O3S/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27)This detailed representation indicates the connectivity between atoms within the molecule.
The reactivity of N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide can be explored through various chemical reactions that it may undergo:
These reactions are critical for understanding its potential transformations in biological systems or during synthetic applications.
N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is expected to exhibit:
Key chemical properties include:
The compound's melting point and boiling point have not been explicitly documented in available sources but can be determined through experimental methods.
N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: